N'-benzyl-N'-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-benzyl-N’-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of a benzyl group, a bromophenyl group, and two dimethylamine groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N’-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with benzyl bromide and 2-bromobenzyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-N’-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N’-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-benzyl-N’-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N’-benzyl-N’-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-bromophenyl)amine
- 2-bromo-N-phenylaniline
- N-benzyl-2-bromo-N-(2-bromophenyl)benzamide
Uniqueness
N’-benzyl-N’-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to its specific structural features, including the presence of both benzyl and bromophenyl groups along with dimethylamine functionalities. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N'-benzyl-N'-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2/c1-20(2)12-13-21(14-16-8-4-3-5-9-16)15-17-10-6-7-11-18(17)19/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGZOIZLAVLZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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